molecular formula C14H18N2O2 B12713181 2-Propoxy-3-propyl-4(3H)-quinazolinone CAS No. 213271-86-4

2-Propoxy-3-propyl-4(3H)-quinazolinone

Cat. No.: B12713181
CAS No.: 213271-86-4
M. Wt: 246.30 g/mol
InChI Key: UQWLSCVKSAZQLB-UHFFFAOYSA-N
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Description

2-Propoxy-3-propyl-4(3H)-quinazolinone is a quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propoxy-3-propyl-4(3H)-quinazolinone typically involves the condensation of appropriate aniline derivatives with orthoesters or formamides under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which cyclizes to form the quinazolinone core.

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperatures. Specific details for the industrial production of this compound would require further research.

Chemical Reactions Analysis

Types of Reactions

2-Propoxy-3-propyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazolinone N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.

    Substitution: The propoxy and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-Propoxy-3-propyl-4(3H)-quinazolinone would depend on its specific biological activity. Generally, quinazolinone derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propoxy-3-methyl-4(3H)-quinazolinone
  • 2-Propoxy-3-ethyl-4(3H)-quinazolinone
  • 2-Propoxy-3-butyl-4(3H)-quinazolinone

Uniqueness

2-Propoxy-3-propyl-4(3H)-quinazolinone may have unique properties due to the specific arrangement of its functional groups

Properties

CAS No.

213271-86-4

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

2-propoxy-3-propylquinazolin-4-one

InChI

InChI=1S/C14H18N2O2/c1-3-9-16-13(17)11-7-5-6-8-12(11)15-14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

UQWLSCVKSAZQLB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1OCCC

Origin of Product

United States

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